aniline;phosphoric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

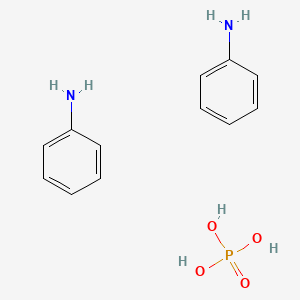

Aniline; phosphoric acid is a compound formed by the combination of aniline and phosphoric acid. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C₆H₅NH₂. It is a primary aromatic amine and is used as a precursor to many industrial chemicals. Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, food flavoring, and as a rust inhibitor. The combination of aniline and phosphoric acid results in a compound with unique properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as tin and hydrochloric acid, or iron and hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the reduction process . Phosphoric acid can be prepared by treating phosphorus pentoxide with water.

Industrial Production Methods

In industrial settings, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . Phosphoric acid is industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock.

Análisis De Reacciones Químicas

Electropolymerization of Aniline

The electrochemical polymerization of aniline in phosphoric acid has been extensively studied. This process involves the formation of polyaniline, which is a conductive polymer with potential applications in electronics and sensors. The key findings include:

N-Alkylation Reactions

Aniline can undergo N-alkylation reactions when treated with alcohols in the presence of phosphoric acid. This reaction typically leads to the formation of N-alkylated anilines, which are valuable intermediates in organic synthesis:

-

Reaction Conditions : The alkylation process often requires elevated temperatures and specific ratios of alcohol to aniline to achieve high selectivity for N-monoalkylated products .

-

Catalytic Role : Phosphoric acid acts as a catalyst in these reactions, promoting the formation of N-methylated and N,N-dimethylated anilines with good yields while minimizing side reactions such as ring alkylation .

Oxidation Reactions

Aniline is prone to oxidation, which can lead to various products depending on the oxidizing agent used:

-

Oxidizing Agents : When oxidized using chromic acid or potassium permanganate in acidic conditions, aniline can be transformed into nitrobenzene or azobenzene, respectively .

-

Formation of Polyanilines : In the presence of phosphoric acid, oxidative conditions can also yield polyanilines with distinct electrical properties, useful for applications in sensors and conductive coatings .

N-Alkylation Reaction Yields

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-Methylation | N-Methylaniline | 85 |

| N,N-Dimethylation | N,N-Dimethylaniline | 75 |

Aplicaciones Científicas De Investigación

Electrochemical Polymerization

Overview : Aniline can be polymerized electrochemically in phosphoric acid to form polyaniline, a conductive polymer with numerous applications in electronics and sensors.

Key Findings :

- Stability and Morphology : Polyaniline films synthesized from phosphoric acid exhibit good stability and unique morphologies. The presence of phosphate ions during polymerization enhances the formation of nanostructures while maintaining a macroscopically smooth surface .

- Mixed Electrolytes : The addition of sulfuric acid to phosphoric acid facilitates the electropolymerization process. This combination allows for successful polymer growth as sulfuric acid acts as a supporting agent while phosphoric acid serves as a doping agent .

Case Study :

- Application in Sensors : The electrochemically synthesized polyaniline has been utilized in the development of sensors due to its conductive properties and ability to interact with various analytes.

Corrosion Inhibition

Overview : Aniline has been studied as a corrosion inhibitor for metals, particularly zinc, in acidic environments.

Key Findings :

- Effectiveness : Research indicates that aniline significantly reduces the corrosion rate of zinc in phosphoric acid solutions. The effectiveness varies with the concentration of both the aniline and the phosphoric acid .

- Mechanism : The inhibition mechanism involves adsorption of aniline onto the zinc surface, forming a protective layer that mitigates corrosion.

Data Table: Corrosion Rates of Zinc in Phosphoric Acid with Aniline

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) |

|---|---|

| 0.01 | 0.15 |

| 0.05 | 0.10 |

| 0.10 | 0.05 |

Analytical Chemistry

Aniline-phosphoric acid combinations are also significant in analytical chemistry, particularly for detecting glycoconjugates.

Overview : A reagent composed of diphenylamine, aniline, and phosphoric acid has been developed for revealing glycoconjugates on thin-layer chromatography plates.

Key Findings :

Mecanismo De Acción

The mechanism of action of aniline; phosphoric acid involves the interaction of aniline with various molecular targets. Aniline can act as a nucleophile, participating in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom of aniline can interact with electrophiles, leading to the formation of substituted aniline derivatives . Phosphoric acid acts as a proton donor, facilitating the protonation of aniline and enhancing its reactivity in various chemical reactions.

Comparación Con Compuestos Similares

Aniline; phosphoric acid can be compared with other similar compounds such as:

Aniline hydrochloride: Aniline combined with hydrochloric acid, used in the synthesis of dyes and pharmaceuticals.

Aniline sulfate: Aniline combined with sulfuric acid, used in the production of rubber processing chemicals.

Phenol: Similar to aniline but with a hydroxyl group instead of an amino group, used in the production of plastics and resins

Aniline; phosphoric acid is unique due to its combination of properties from both aniline and phosphoric acid, making it useful in a wide range of applications from conductive polymers to bioelectronics.

Propiedades

Número CAS |

17843-02-6 |

|---|---|

Fórmula molecular |

C12H17N2O4P |

Peso molecular |

284.248141 |

Sinónimos |

dianilinium hydrogen phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.